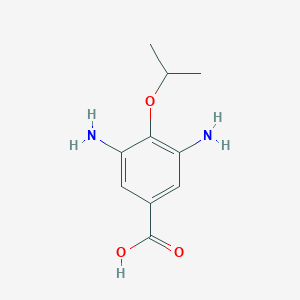

3,5-Diamino-4-isopropoxybenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diamino-4-isopropoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

3,5-Diamino-4-isopropoxybenzoic acid (DIPA) is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of biochemistry, pharmaceuticals, and food technology. This article explores its applications in detail, supported by case studies and data tables.

Chemical Properties and Structure

This compound is an aromatic compound characterized by two amino groups and an isopropoxy group attached to a benzoic acid backbone. Its chemical formula is C12H16N2O3. The presence of amino groups allows for various interactions in biological systems, making it a valuable compound in medicinal chemistry.

Inhibition of Protein Aging

One of the notable applications of DIPA is its role in inhibiting nonenzymatic cross-linking of proteins, which is a significant factor in protein aging. This process leads to the formation of advanced glycosylation end-products (AGEs), contributing to various age-related diseases such as diabetes and cardiovascular disorders. DIPA has been shown to react with early glycosylation products, effectively preventing the formation of AGEs .

Case Study: Therapeutic Implications

A study demonstrated that DIPA could be used therapeutically to improve the longevity and functionality of critical proteins like collagen and elastin. By inhibiting AGEs' formation, it may help mitigate conditions associated with aging, such as osteoarthritis and skin wrinkling .

Food Preservation

DIPA's ability to inhibit protein cross-linking also extends to food technology. It can be incorporated into food products to delay spoilage by preventing the Maillard reaction, which leads to browning and degradation of proteins in food items. This application not only enhances shelf life but also offers a safer alternative to traditional preservatives that may cause allergic reactions .

Data Table: Comparison of DIPA with Traditional Preservatives

| Preservative Type | Mechanism | Safety Profile | Efficacy Against Spoilage |

|---|---|---|---|

| DIPA | Inhibits AGEs formation | Non-toxic | High |

| Sulfur Dioxide | Prevents enzymatic browning | Allergic reactions | Moderate |

| Sodium Benzoate | Inhibits microbial growth | Generally recognized | Variable |

Pharmaceutical Applications

DIPA has potential pharmaceutical applications due to its structural properties that allow it to interact with various biological targets. It has been explored as a precursor for synthesizing other bioactive compounds and as a component in drug formulations aimed at treating metabolic disorders related to protein glycation .

Case Study: Drug Development

Research indicates that incorporating DIPA into drug formulations could enhance the efficacy of treatments for conditions like diabetes by targeting AGEs directly. This application is particularly relevant in developing novel therapeutic strategies that focus on reducing the burden of age-related diseases .

Analytical Chemistry

In analytical chemistry, DIPA has been utilized in fluorescence assays for quantifying DNA purity and concentration. Its ability to form complexes with nucleic acids makes it a valuable reagent in molecular biology techniques .

Example Application

The diaminobenzoic acid fluorescence assay has been effectively employed in conjunction with UV absorbance methods to assess DNA preparations' quality, demonstrating DIPA's versatility beyond traditional applications .

属性

CAS 编号 |

177960-36-0 |

|---|---|

分子式 |

C10H14N2O3 |

分子量 |

210.23 g/mol |

IUPAC 名称 |

3,5-diamino-4-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H14N2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,11-12H2,1-2H3,(H,13,14) |

InChI 键 |

CNPRDVSMOCSOJV-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1N)C(=O)O)N |

规范 SMILES |

CC(C)OC1=C(C=C(C=C1N)C(=O)O)N |

同义词 |

Benzoic acid, 3,5-diamino-4-(1-methylethoxy)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。